REACTION_CXSMILES
|
[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[C:11]([C:13]([F:16])([F:15])[F:14])[CH:10]=[C:9]([N+:17]([O-:19])=[O:18])[CH:8]=2)[CH:6]=1.[CH3:20][S:21]([OH:24])(=[O:23])=[O:22]>C(OCC)(=O)C>[CH3:20][S:21]([OH:24])(=[O:23])=[O:22].[CH3:1][C:2]1[N:3]=[CH:4][N:5]([C:7]2[CH:12]=[C:11]([C:13]([F:15])([F:14])[F:16])[CH:10]=[C:9]([N+:17]([O-:19])=[O:18])[CH:8]=2)[CH:6]=1 |f:3.4|
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Name
|
|
Quantity
|
1.85 g
|
Type
|
reactant
|
Smiles
|
CC=1N=CN(C1)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.397 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)O
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Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
is further stirred at about 5° C. for 75 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the stirred resulting black solution
|
Type
|
CUSTOM
|
Details
|
at about 50° C
|
Type
|
ADDITION
|
Details
|
At the end of the addition a bright solid starts
|
Type
|
CUSTOM
|
Details
|
to precipitate
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (4 mL)
|
Type
|
CUSTOM
|
Details
|
dried at room temperature
|
Type
|
ADDITION
|
Details
|
A suspension of the obtained material in 2-propanol (5 mL)
|
Type
|
STIRRING
|
Details
|
is stirred at 50° C. for 90 minutes
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 1 hour and at 0-5° C. for another hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solid formed
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Type
|
WASH
|
Details
|
washed with cold 2-propanol (5 mL)
|
Type
|
CUSTOM
|
Details
|
dried at room temperature
|
Reaction Time |
75 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)O.CC=1N=CN(C1)C1=CC(=CC(=C1)C(F)(F)F)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |